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Compound of Interest

Compound Name: 3-Bromo-4-methoxybiphenyl

Cat. No.: B1266917

3-Bromo-4-methoxybiphenyl is a substituted aromatic compound featuring a biphenyl core.
This structure is of significant interest in medicinal chemistry and materials science due to its

rigid framework, which is often found in bioactive molecules. The presence of a bromine atom
provides a crucial synthetic handle for further molecular elaboration, while the methoxy group
modulates electronic properties and solubility.

Nomenclature and Identifiers

Correctly identifying a chemical entity is critical for reproducibility and safety. The standard
identifiers for this compound are as follows:

Systematic IUPAC Name: 2-bromo-1-methoxy-4-phenylbenzene[1][2]

Common Name: 3-Bromo-4-methoxybiphenyl

CAS Number: 74447-73-7[1][3]

Synonyms: 3-BROMO-4-METHOXY-1,1'-BIPHENYL, DTXSID40294289[1][4]

Physicochemical Properties

The compound's physical and chemical properties dictate its behavior in experimental settings,
from reaction conditions to formulation. The following table summarizes its key computed
descriptors.
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Property Value Source
Molecular Formula C13H11BrO [11[3]
Molecular Weight 263.13 g/mol [1][3]
Monoisotopic Mass 261.99933 Da [11[2]
Calculated XLogP3 4.2 [1]
SMILES COC1=C(C=C(C=C1)C2=CC= o]

CC=C2)Br

QJGJIVVIDRMVQMR-
InChiKey [1][2]
UHFFFAOYSA-N

Part 2: Synthesis and Derivatization Strategy

The synthesis of unsymmetrical biaryls like 3-Bromo-4-methoxybiphenyl is most effectively
achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is the
industry-standard method due to its mild reaction conditions, exceptional tolerance of various
functional groups, and the commercial availability of its precursors.

Recommended Synthesis: Suzuki-Miyaura Cross-
Coupling

The most logical and robust pathway involves the palladium-catalyzed reaction between an
appropriately substituted aryl halide and a boronic acid. For this target, coupling phenylboronic
acid with a dihalogenated anisole precursor is a highly efficient approach.

Causality of Choice: This specific pairing is chosen because phenylboronic acid is a common,
inexpensive starting material. The key intermediate, a dihalogenated anisole, allows for a
selective coupling at one position while leaving the bromine atom intact for subsequent
derivatization—a critical feature for creating a library of analogues in a drug discovery
campaign.

o Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere,
add 4-bromo-2-iodoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate
(2.0 eq).
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Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1
ratio). The aqueous component is crucial for the Suzuki catalytic cycle.

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 - 0.05
eq) to the stirring mixture. The bright yellow color of the catalyst should be apparent.

Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous
stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or
LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Add deionized water and
extract the agueous phase three times with ethyl acetate. The organic layers are combined.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate the solvent under reduced pressure. The crude
residue is then purified by flash column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to yield the pure product.
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Reaction Setup

1. Combine Reactants:
- 4-Bromo-2-iodoanisole
- Phenylboronic Acid
- K2COs3

2. Add Degassed Solvents:
(Toluene/Ethanol/Water)

3. Add Catalyst:
Pd(PPhs)a

Exedution

.

4. Heat to Reflux
(6-12 hours)

Workup & 3urification

5. Aqueous Workup
(Water/EtOAc Extraction)

(6. Column Chromatographya

Pure 3-Bromo-4-methoxybiphenyl

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling workflow.
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Potential for Derivatization

The bromine atom on the synthesized core is not an endpoint but a gateway. It serves as a
highly versatile handle for subsequent functionalization, enabling the rapid generation of
diverse chemical libraries. This is a key strategy in modern drug design, allowing for the
systematic optimization of a lead compound's Structure-Activity Relationship (SAR).
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Caption: Derivatization strategy from the core scaffold.

Part 3: Applications in Drug Discovery

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in
drugs and clinical candidates. Its rigid nature helps to pre-organize appended functional groups
for optimal interaction with biological targets. Introducing bromine into such structures is a
known strategy for enhancing binding affinity and modulating metabolic stability[5].

Compounds containing bromo-methoxy-phenyl motifs have demonstrated significant biological
activity. For instance, certain sulfonamide derivatives with this structural feature are potent
cytotoxic agents that inhibit microtubule polymerization, a validated anti-cancer target[6].
Furthermore, related benzophenone structures are known to inhibit key inflammatory signaling
pathways such as NF-kB, highlighting the therapeutic potential of this chemical space[7]. The
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primary application of 3-Bromo-4-methoxybiphenyl is as a key intermediate for synthesizing
these more complex, biologically active molecules|8].

Part 4: Spectroscopic and Safety Data
Structural Confirmation

Following synthesis, the identity and purity of 3-Bromo-4-methoxybiphenyl must be confirmed
using standard analytical techniques. Spectral data for this compound can be found in public
databases.[1]

e Mass Spectrometry (MS): Will show a characteristic isotopic pattern for the bromine atom
(*°Br/®1Br in ~1:1 ratio), confirming its presence.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR will provide the
definitive structural fingerprint, showing the specific arrangement of protons and carbons.

e Infrared (IR) Spectroscopy: Will show characteristic peaks for aromatic C-H and C-O-C
(ether) stretches.

Safety and Handling Protocols

As a halogenated organic compound, 3-Bromo-4-methoxybiphenyl requires careful handling
to minimize exposure.

GHS Hazard Identification: According to aggregated data, this compound is classified as a
hazardous substance with the following warnings[1][9]:

e H315: Causes skin irritation.
o H319: Causes serious eye irritation.
e H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Adherence to proper PPE is mandatory to ensure
laboratory safety.
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Body Part

Required PPE

Specifications

Eyes/Face

Safety Goggles / Face Shield

Must conform to EN 166 (EU)
or NIOSH (US) standards. A
face shield is recommended

for splash hazards.[10]

Skin

Chemical-Resistant Gloves &
Lab Coat

Wear impervious gloves (e.g.,
nitrile rubber). A full lab coat
must be worn and buttoned.
[10]

Respiratory

Fume Hood / Respirator

All handling of the solid and its
solutions should occur in a
certified chemical fume hood.
[10]

Emergency First-Aid Procedures[9]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under

the eyelids. Seek immediate medical attention.

o Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If

skin irritation persists, consult a physician.

 Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical

attention if symptoms occur.

 Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce

vomiting. Seek medical attention if symptoms occur.

Conclusion

3-Bromo-4-methoxybiphenyl is more than a simple chemical; it is a strategic building block

for advanced research. Its well-defined structure, coupled with the synthetic versatility afforded

by the bromine atom, makes it an invaluable intermediate in the development of novel

therapeutics and functional materials. Understanding its synthesis, derivatization potential, and
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safe handling protocols, as outlined in this guide, empowers researchers to fully leverage its
capabilities in their scientific pursuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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